Lithium trifluoroacetate

Catalog No.
S1903647
CAS No.
2923-17-3
M.F
C2HF3LiO2
M. Wt
121.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium trifluoroacetate

CAS Number

2923-17-3

Product Name

Lithium trifluoroacetate

IUPAC Name

lithium;2,2,2-trifluoroacetic acid

Molecular Formula

C2HF3LiO2

Molecular Weight

121.0 g/mol

InChI

InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

NBVMCMSJGNOOCF-UHFFFAOYSA-N

SMILES

[Li+].C(=O)(C(F)(F)F)[O-]

Canonical SMILES

[Li].C(=O)(C(F)(F)F)O

Lithium trifluoroacetate is a lithium salt derived from trifluoroacetic acid. It typically appears as a white, crystalline solid and has gained attention in various fields due to its unique properties, including high thermal stability and good solubility in organic solvents. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its handling and storage. Its molecular structure includes the trifluoroacetate anion (CF₃COO⁻) bonded to a lithium cation (Li⁺), making it an important compound in both organic synthesis and material science .

Organic Synthesis

  • LiTFA serves as a versatile Lewis acid catalyst in organic synthesis Source: A. Correa et al., "Metal trifluoroacetates as Lewis acid catalysts in organic synthesis," Catalysis Science & Technology, 2011. It promotes reactions like esterification and transesterification, facilitating the formation of esters from carboxylic acids and alcohols.

  • Due to the presence of the trifluoroacetate group (CF3COO), LiTFA can introduce trifluoromethyl groups (CF3) into organic molecules Source: Y. Ye et al., "Trifluoromethylation with Lithium Trifluoroacetate: A Simple and Efficient Method," The Journal of Organic Chemistry, 2008. Trifluoromethylation is a valuable technique for medicinal chemistry and material science research.

  • LiTFA also acts as a base in various organic reactions due to its ability to accept protons Source: R. Berger et al., "Lithium trifluoroacetate - a versatile reagent for organic synthesis," Tetrahedron, 1998: . This property allows it to deprotonate acidic compounds and initiate reaction pathways.

Proteomics Research

In proteomics, LiTFA aids in the study of proteins and their interactions.

  • It helps improve the solubility of proteins, especially those with low isoelectric points Source: J. R. Wisniewski et al., "Universal sample preparation method for proteome analysis," Nature Methods, 2009: . This allows researchers to better analyze these proteins using techniques like mass spectrometry.

  • LiTFA can also be used to cleave specific peptide bonds within proteins Source: M. Dodgson et al., "Cleavage of peptide bonds with trifluoroacetic acid," The Biochemical Journal, 1970. This controlled cleavage helps researchers understand protein structure and function.

Due to the presence of the exchangeable lithium ion and the trifluoroacetate anion. Notable reactions include:

  • Formation Reaction:
    Lithium hydroxide+Trifluoroacetic acidLithium trifluoroacetate+Water\text{Lithium hydroxide}+\text{Trifluoroacetic acid}\rightarrow \text{Lithium trifluoroacetate}+\text{Water}
    LiOH aq +CF3COOH aq LiTFA aq +H2O l \text{LiOH aq }+\text{CF}_3\text{COOH aq }\rightarrow \text{LiTFA aq }+\text{H}_2\text{O l }
  • Decomposition Reaction:
    At elevated temperatures, lithium trifluoroacetate can decompose into lithium fluoride and trifluoroacetic anhydride:
    2LiTFA s LiF s +(CF3CO)2O g 2\text{LiTFA s }\rightarrow \text{LiF s }+(\text{CF}_3\text{CO})_2\text{O g }
  • Complex Formation:
    Lithium trifluoroacetate can react with Lewis acids to form new complexes, such as:
    LiTFA H2O+3AlCl3LiAl CF3COO 4+3HCl+H2O\text{LiTFA H}_2\text{O}+3\text{AlCl}_3\rightarrow \text{LiAl CF}_3\text{COO }_4+3\text{HCl}+\text{H}_2\text{O}

These reactions illustrate the versatility of lithium trifluoroacetate in synthetic chemistry and materials science .

Lithium trifluoroacetate can be synthesized through several methods:

  • Neutralization Reaction:
    The most straightforward method involves the neutralization of lithium hydroxide with trifluoroacetic acid:
    • Mix stoichiometric amounts of lithium hydroxide and trifluoroacetic acid in water.
    • Evaporate the solution to obtain crystalline lithium trifluoroacetate.
  • Crystallization:
    Following synthesis, crystallization from aqueous solutions or organic solvents can be employed to purify the product.
  • Reactions with Methyl Trifluoroacetate:
    Recent studies indicate that methyl trifluoroacetate can react with lithium polysulfides to form lithium trifluoroacetate under specific conditions, showcasing another synthetic pathway .

Lithium ChlorideLiClGood solubility in water; hygroscopicUsed as a desiccant and in organic synthesisLithium BromideLiBrSimilar solubility characteristics; hygroscopicUsed in organic synthesis and as a desiccantLithium PerchlorateLiClO₄Strong oxidizer; good solubilityCommonly used as an electrolyte in batteriesLithium Sulfate MonohydrateLi₂SO₄•H₂OSoluble; studied for structural propertiesUsed in various chemical processes

Lithium trifluoroacetate is unique due to its specific fluorinated structure, which imparts distinct chemical reactivity and stability compared to these similar compounds. Its applications in advanced materials and battery technology further distinguish it from other lithium salts .

Interaction studies involving lithium trifluoroacetate often focus on its role as an electrolyte or additive in battery systems. Research indicates that it can enhance the electrochemical performance of lithium batteries by improving ionic conductivity and stabilizing interfaces within the battery cells. Additionally, studies have shown that it interacts favorably with other lithium salts, potentially influencing their reactivity and stability when used together .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

121.00886719 g/mol

Monoisotopic Mass

121.00886719 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95.45%): Fatal if swallowed [Danger Acute toxicity, oral];
H400 (95.45%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2923-17-3

General Manufacturing Information

Acetic acid, 2,2,2-trifluoro-, lithium salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

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